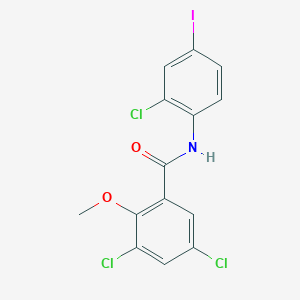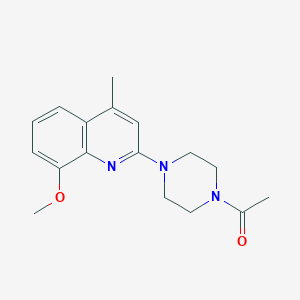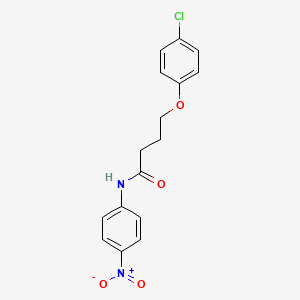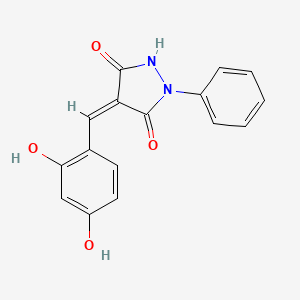
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit potent anti-cancer properties by targeting the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. In
作用機序
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide targets the NAE enzyme, which is responsible for activating the ubiquitin-proteasome pathway. This pathway is essential for the degradation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. By inhibiting the NAE enzyme, this compound prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the NAE enzyme. This leads to the accumulation of proteins that are involved in cell cycle regulation, DNA damage repair, and apoptosis. This compound has also been found to reduce the growth of tumor cells in vivo, indicating its potential as a therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the advantages of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide is its specificity for the NAE enzyme, which makes it a potent inhibitor of the ubiquitin-proteasome pathway. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings. Additionally, this compound has been found to exhibit off-target effects, which can complicate its use in research studies.
将来の方向性
There are several future directions for the study of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide. One potential area of research is the development of more potent and selective inhibitors of the NAE enzyme. Another area of research is the investigation of the role of this compound in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of this compound in combination with other anti-cancer agents is an area of research that holds promise for improving cancer treatment outcomes.
合成法
The synthesis of 3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide involves a series of chemical reactions that begin with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-4-chloro-5-iodophenol to form 2-(2-chloro-4-iodophenylamino)-5-chlorobenzoic acid. The final step involves the reaction of this intermediate with thionyl chloride and dimethylformamide to form this compound.
科学的研究の応用
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the NAE enzyme, which is essential for the activation of the ubiquitin-proteasome pathway. This compound has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia.
特性
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-iodophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c1-21-13-9(4-7(15)5-11(13)17)14(20)19-12-3-2-8(18)6-10(12)16/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGWQMVELFGFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)

![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)


![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)